molecular formula C22H20N2O4 B564532 (R)-7-Ethyl Camptothecin CAS No. 1217633-65-2

(R)-7-Ethyl Camptothecin

Cat. No. B564532
CAS RN: 1217633-65-2
M. Wt: 376.412
InChI Key: MYQKIWCVEPUPIL-JOCHJYFZSA-N
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Description

“®-7-Ethyl Camptothecin” is a derivative of camptothecin . Camptothecin is a potent antitumor drug and “®-7-Ethyl Camptothecin” shares similar properties. The chemical name for this compound is (4R)-4-Ethyl-4-hydroxy-1H-pyrano [3’,4’:6,7]indolizino [1,2-b]quinoline-3,14 (4H,12H)-dione .


Synthesis Analysis

The synthesis of camptothecin and its derivatives involves complex organic chemistry . The synthesis starts from diethyl oxalate and uses straightforward carbonyl chemistry to generate the pyridone ring system .


Molecular Structure Analysis

The molecular structure of “®-7-Ethyl Camptothecin” has been elucidated using mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy . The mass spectra showed a peak at 349.2, which matches the standard molecular weight of camptothecin .


Chemical Reactions Analysis

Camptothecin and its derivatives interact with various substances in different ways . For instance, camptothecin interactions on the surface of nanocomposites based on graphene oxide decorated with silica nanoparticles have been studied .


Physical And Chemical Properties Analysis

Camptothecin has a lambda max at 225 nm and a calibration curve found to be linear over the concentration range from 2 to 70 μg/ml . The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.0524 μg/ml and 0.1614 μg/ml, respectively .

Scientific Research Applications

Cancer Treatment

®-7-Ethyl Camptothecin is primarily known for its potent anti-cancer properties. It functions by inhibiting the DNA enzyme topoisomerase I, which is essential for DNA replication. This inhibition leads to DNA damage in cancer cells, thereby preventing their proliferation. Clinical derivatives like topotecan and irinotecan are already in use for treating various cancers .

Drug Delivery Systems

Recent advancements have focused on improving the solubility and delivery of camptothecin derivatives. Nanomedicine approaches are being explored to enhance delivery to cancer cells, with ®-7-Ethyl Camptothecin potentially being incorporated into these systems for targeted therapy .

Chemical Derivative Research

The development of new chemical derivatives of camptothecin, such as 10-hydroxycamptothecin, aims to improve clinical outcomes by reducing side effects and increasing efficacy. ®-7-Ethyl Camptothecin serves as a base compound for creating these derivatives .

Safety And Hazards

Camptothecin is classified as acutely toxic if swallowed and may cause genetic defects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Camptothecin and its derivatives have shown significant activity against a broad range of tumors . Future research is focused on improving the clinical management of human tumors with camptothecin-based therapies . This includes potential possibilities for combination with targeted agents .

properties

IUPAC Name

(19R)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKIWCVEPUPIL-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652572
Record name (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl camptothecin

CAS RN

1217633-65-2
Record name (4R)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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